3-(2-bromophenyl)spiro[3.3]heptan-1-one
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Overview
Description
3-(2-bromophenyl)spiro[33]heptan-1-one is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)spiro[3.3]heptan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromobenzaldehyde and cyclohexanone.
Formation of Spirocyclic Intermediate: The key step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved using a base-catalyzed aldol condensation followed by intramolecular cyclization.
Final Product Formation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents used include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of 3-(2-substituted phenyl)spiro[3.3]heptan-1-one derivatives.
Oxidation: Formation of 3-(2-bromophenyl)spiro[3.3]heptanoic acid.
Reduction: Formation of 3-(2-bromophenyl)spiro[3.3]heptan-1-ol.
Scientific Research Applications
3-(2-bromophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique spirocyclic structure makes it a candidate for the synthesis of novel polymers and materials with specific mechanical properties.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)spiro[3.3]heptan-1-one
- 3-(2-fluorophenyl)spiro[3.3]heptan-1-one
- 3-(2-methylphenyl)spiro[3.3]heptan-1-one
Comparison
Compared to its analogs, 3-(2-bromophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or fluorine. This can lead to differences in biological activity and chemical reactivity, making this compound a valuable compound for specific applications.
Properties
CAS No. |
2274055-89-7 |
---|---|
Molecular Formula |
C13H13BrO |
Molecular Weight |
265.1 |
Purity |
95 |
Origin of Product |
United States |
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